1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine
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Overview
Description
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a heterocyclic compound with a molecular formula of C14H18ClN3S and a molecular weight of 295.83 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can occur using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine can be compared with other thienopyrimidine derivatives, such as:
- 5,6-Dimethyl-2-(1-piperidinyl)-4(3H)-pyrimidinone
- 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- 6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUYIWHZCFXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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